1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole
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Overview
Description
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole is a synthetic organic compound characterized by a pyrazole ring substituted with a tert-butyl group, an ethoxy group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrazole ring, which can be carried out using sulfonyl chlorides in the presence of a base.
Substitution reactions: The tert-butyl and ethoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and alcohols.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are both efficient and environmentally benign are often employed to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, alcohols, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins and enzymes. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole: shares similarities with other sulfonyl-substituted pyrazoles and sulfonyl-containing heterocycles.
Indole derivatives: These compounds also exhibit diverse biological activities and are structurally similar due to the presence of a heterocyclic ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tert-butyl, ethoxy, and sulfonyl groups on the pyrazole ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-6-21-14-8-7-13(16(3,4)5)11-15(14)22(19,20)18-10-9-12(2)17-18/h7-11H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXNFQKERKFIEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=CC(=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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